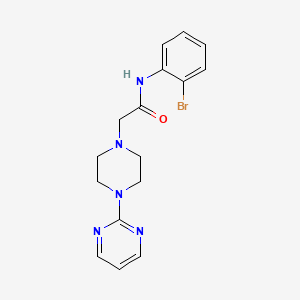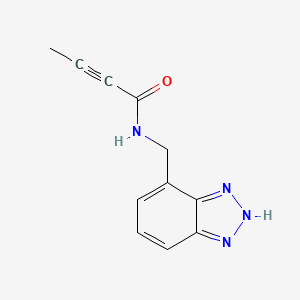![molecular formula C12H10FN3O5S B2903287 3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine CAS No. 2411196-27-3](/img/structure/B2903287.png)
3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of pyridazine and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in inflammatory and tumor processes. It may also modulate the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert various biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce the expression of certain genes involved in tumor growth and metastasis. In addition, this compound has been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. This compound has also been found to exhibit low toxicity in animal studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the research on 3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential of this compound as a therapeutic agent for the treatment of various diseases. Further studies are also needed to elucidate the mechanism of action of this compound and its potential side effects. Additionally, the development of more water-soluble derivatives of this compound may enhance its bioavailability and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various areas of scientific research. This compound has been synthesized using different methods and has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. The mechanism of action of this compound is not fully understood, but it may inhibit the activity of certain enzymes involved in inflammatory and tumor processes. Further research is needed to fully elucidate the potential of this compound as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine has been synthesized using different methods. One of the methods involves the reaction of 4-aminobenzenesulfonamide and 2,3-dichloro-6-nitropyridazine in the presence of a base. Another method involves the reaction of 3-amino-1-methyl-5-pyrazolone and 4-fluorobenzenesulfonyl chloride in the presence of a base. The synthesis of this compound has also been achieved using microwave-assisted methods.
Applications De Recherche Scientifique
3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine has been extensively studied for its potential applications in various areas of scientific research. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propriétés
IUPAC Name |
3-[(4-fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O5S/c1-16-11(17)7-6-10(15-16)12(18)14-8-2-4-9(5-3-8)21-22(13,19)20/h2-7H,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRPBGHUVMRFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-difluorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2903206.png)
![Methyl 2-{2-[(piperidin-1-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2903207.png)
![6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2903209.png)


![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(5,7-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2903214.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2903216.png)
![2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2903218.png)



![5-amino-N-(4-chlorobenzyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2903224.png)
